2-(Trifluoromethylthio)-4'-chloroacetophenone
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Overview
Description
2-(Trifluoromethylthio)-4’-chloroacetophenone is an organic compound characterized by the presence of a trifluoromethylthio group and a chloro group attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)-4’-chloroacetophenone typically involves the introduction of the trifluoromethylthio group to a suitable precursor. One common method involves the reaction of 4’-chloroacetophenone with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylthio)-4’-chloroacetophenone can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.
Reduction: Formation of 2-(trifluoromethylthio)-4’-chlorophenylethanol.
Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethylthio)-4’-chloroacetophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylthio)-4’-chloroacetophenone involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. This property can influence the compound’s interaction with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethylthio)benzothiazole: Another compound with a trifluoromethylthio group, known for its anticonvulsant properties.
4’-Chloro-2-(trifluoromethylthio)acetophenone: A positional isomer with similar chemical properties but different reactivity.
Uniqueness
2-(Trifluoromethylthio)-4’-chloroacetophenone is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The combination of the trifluoromethylthio and chloro groups provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(trifluoromethylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3OS/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELHOJFNXCIDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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